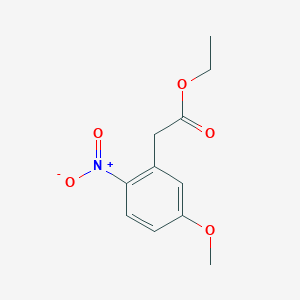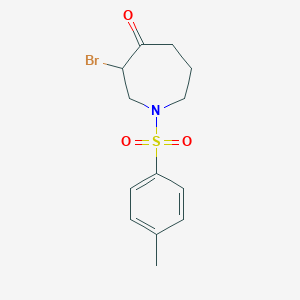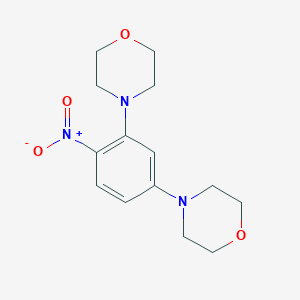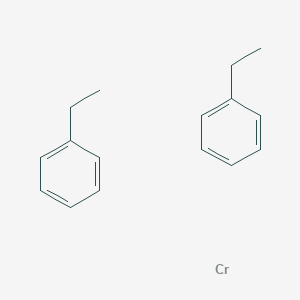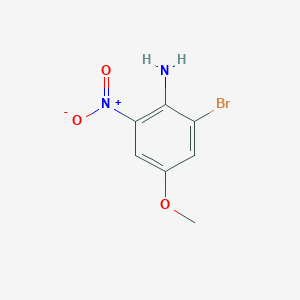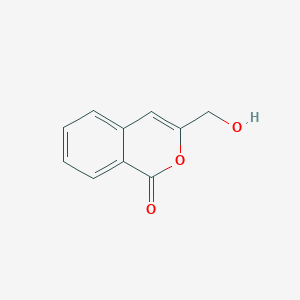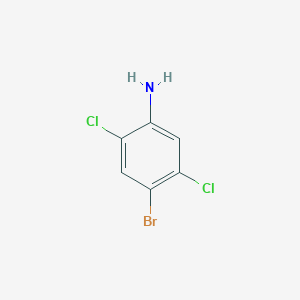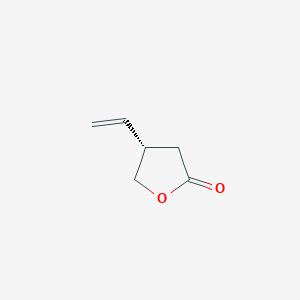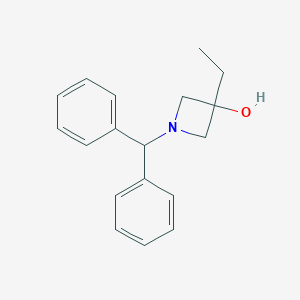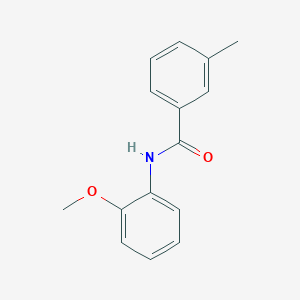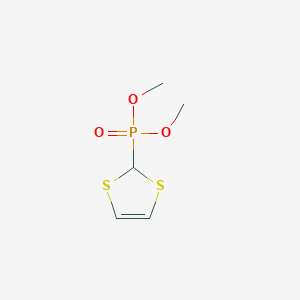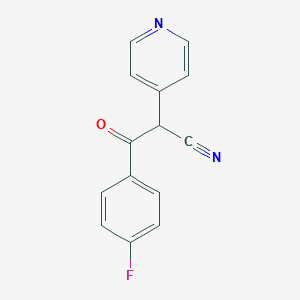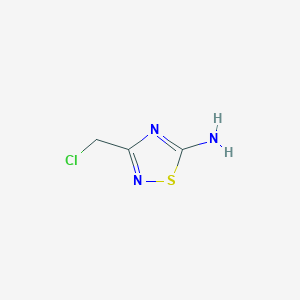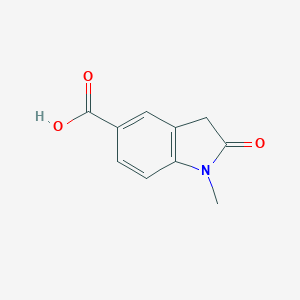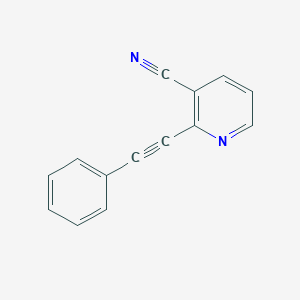
2-(2-Phenylethynyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylethynyl)pyridine-3-carbonitrile, also known as PEP3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEP3 is a derivative of pyridine, which is a heterocyclic compound widely used in the pharmaceutical industry. In
Mécanisme D'action
The mechanism of action of 2-(2-Phenylethynyl)pyridine-3-carbonitrile is not fully understood. However, it has been suggested that 2-(2-Phenylethynyl)pyridine-3-carbonitrile may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Effets Biochimiques Et Physiologiques
2-(2-Phenylethynyl)pyridine-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Phenylethynyl)pyridine-3-carbonitrile has antifungal and antibacterial properties. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that 2-(2-Phenylethynyl)pyridine-3-carbonitrile can improve cognitive function in animal models of Alzheimer's disease. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Phenylethynyl)pyridine-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, 2-(2-Phenylethynyl)pyridine-3-carbonitrile is a relatively new compound, and its properties and potential applications are still being investigated. In addition, 2-(2-Phenylethynyl)pyridine-3-carbonitrile is not widely available, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-Phenylethynyl)pyridine-3-carbonitrile. One area of research is the development of 2-(2-Phenylethynyl)pyridine-3-carbonitrile-based drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Another area of research is the investigation of the mechanism of action of 2-(2-Phenylethynyl)pyridine-3-carbonitrile and its potential as a modulator of the GABAergic system. In addition, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-Phenylethynyl)pyridine-3-carbonitrile and its potential applications in other fields, such as agriculture and materials science.
Méthodes De Synthèse
2-(2-Phenylethynyl)pyridine-3-carbonitrile can be synthesized by the reaction of 2-bromo-3-cyanopyridine with phenylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of 2-(2-Phenylethynyl)pyridine-3-carbonitrile. The synthesis method of 2-(2-Phenylethynyl)pyridine-3-carbonitrile has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
2-(2-Phenylethynyl)pyridine-3-carbonitrile has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, 2-(2-Phenylethynyl)pyridine-3-carbonitrile has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. 2-(2-Phenylethynyl)pyridine-3-carbonitrile has also been studied for its antifungal and antibacterial properties. In addition, 2-(2-Phenylethynyl)pyridine-3-carbonitrile has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
Propriétés
Numéro CAS |
118159-94-7 |
|---|---|
Nom du produit |
2-(2-Phenylethynyl)pyridine-3-carbonitrile |
Formule moléculaire |
C14H8N2 |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-(2-phenylethynyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-11-13-7-4-10-16-14(13)9-8-12-5-2-1-3-6-12/h1-7,10H |
Clé InChI |
QAAKRNUQGPIYNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC=N2)C#N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C=CC=N2)C#N |
Synonymes |
2-phenylethynylpyridine-3-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



